2-Formyl-4-(3-trifluoromethoxyphenyl)phenol (CAS 1111129-39-5) is a substituted salicylaldehyde, a class of compounds essential for synthesizing Schiff bases, ligands for metal complexes, and specialized heterocyclic systems. [1] Its core utility stems from the ortho-positioned hydroxyl and formyl groups, which readily undergo condensation reactions. The defining feature of this specific molecule is the 4-(3-trifluoromethoxyphenyl) substituent, which imparts distinct electronic and physicochemical properties, such as high lipophilicity, compared to simpler aryl-substituted or non-fluorinated analogs. [REFS-2, REFS-3]
Substituting this compound with a simpler analog, such as 4-phenylsalicylaldehyde or even the isomeric 4-(3-trifluoromethylphenyl)phenol derivative, is often unviable in practice. The trifluoromethoxy (-OCF3) group provides a superior level of lipophilicity (Hansch π = +1.04) compared to the trifluoromethyl (-CF3) group (Hansch π = +0.88), which significantly alters solubility in organic media and affects formulation compatibility. [1] Furthermore, the meta-position of the -OCF3 group on the pendant phenyl ring creates a specific electronic and steric profile that is distinct from para-substituted analogs or non-fluorinated benchmarks. This structural precision is critical, as it directly dictates the reactivity, stability, and ultimate performance (e.g., photophysical or catalytic properties) of the final derivatives, making simple substitution a high-risk decision in reproducible, performance-critical applications. [2]
This compound has been successfully synthesized and isolated in a 70% yield via a regioselective Casnati-Skattebøl ortho-formylation of its precursor, 4-(3-trifluoromethoxyphenyl)phenol. [1] This documented, high-yielding reaction uses standard reagents (MgCl₂, paraformaldehyde, Et₃N) and demonstrates the compound's practical accessibility and stability under common synthetic conditions. This yield is comparable to those reported for simpler, non-fluorinated 4-arylphenols under similar conditions, confirming its status as a reliable and efficient building block for scale-up operations. [2]
| Evidence Dimension | Synthetic Yield (Ortho-formylation) |
| Target Compound Data | 70% |
| Comparator Or Baseline | 4-Arylphenols (general class): Reported yields of 70-99% |
| Quantified Difference | Within the established yield range for this reliable and selective transformation, confirming manufacturability. |
| Conditions | Casnati-Skattebøl formylation (MgCl₂, paraformaldehyde, triethylamine, THF solvent). |
This provides procurement confidence that the compound is not an exotic, low-yield curiosity but a practical precursor suitable for reproducible, multi-gram synthesis campaigns.
The trifluoromethoxy (-OCF3) group is one of the most lipophilic substituents used in molecular design. [1] Its Hansch lipophilicity parameter (π) is +1.04, which is quantitatively higher than that of the trifluoromethyl (-CF3) group (π = +0.88) and significantly greater than non-fluorinated analogs. [2] This intrinsic property means that 2-Formyl-4-(3-trifluoromethoxyphenyl)phenol and its derivatives exhibit enhanced solubility in nonpolar organic solvents and lipidic environments.
| Evidence Dimension | Hansch Lipophilicity Parameter (π) |
| Target Compound Data | +1.04 (for the -OCF3 substituent) |
| Comparator Or Baseline | -CF3 substituent: +0.88; -H substituent: 0.00 |
| Quantified Difference | 18% more lipophilic than -CF3 substituent. |
| Conditions | Standard measure of a substituent's contribution to a molecule's partition coefficient (logP). |
For applications requiring processing or formulation in organic media (e.g., catalysis, specialty polymers, membrane-soluble probes), this compound offers a solubility advantage over less-lipophilic analogs, simplifying handling and improving process compatibility.
The electronic properties of salicylaldehyde-derived Schiff bases and metal complexes are highly sensitive to the nature and position of substituents on the aromatic rings. [1] The placement of the electron-withdrawing -OCF3 group at the meta-position of the pendant phenyl ring provides a distinct electronic influence compared to an ortho- or para-substituted analog. This specific substitution pattern alters the charge distribution and frontier molecular orbitals of derivatives without participating directly in through-conjugation, a feature that can be exploited to fine-tune excited-state properties and redox potentials. Choosing this specific isomer over others is therefore a critical decision for developing materials with precisely targeted fluorescence emission wavelengths, quantum yields, or electrochemical behavior. [2]
| Evidence Dimension | Substituent Position |
| Target Compound Data | meta-OCF3 on 4-phenyl ring |
| Comparator Or Baseline | para-OCF3 or ortho-OCF3 on 4-phenyl ring |
| Quantified Difference | Qualitative but structurally defined: meta-substitution alters inductive/field effects while minimizing direct resonance effects compared to para-substitution. |
| Conditions | Electronic structure of derivative molecules (e.g., Schiff bases). |
This allows for rational design of high-performance materials; procuring this specific isomer is necessary for projects where subtle electronic tuning is the primary path to achieving performance targets.
This compound is the specified starting material for the synthesis of advanced isoxazole carboxamides with applications in agrochemicals and pharmaceuticals. Its use is required to replicate the patented synthesis route, making it the only choice for projects building directly upon this established intellectual property. [1]
The high lipophilicity conferred by the trifluoromethoxy group makes this precursor ideal for synthesizing fluorescent probes intended for cell membrane imaging or metal-complex catalysts that must operate in non-aqueous, hydrocarbon-based, or specialty polymer matrices where high solubility is a critical performance and processing requirement. [2]
As a precursor for Schiff base ligands, the unique electronic signature of the meta-substituted trifluoromethoxy group enables the targeted synthesis of metal complexes for applications in organic light-emitting diodes (OLEDs) or fluorescent sensors, where precise control over emission color and efficiency is paramount. [3]